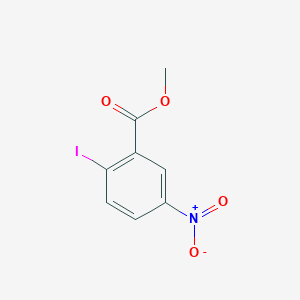

Methyl 2-iodo-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMMZILZDRYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465224 | |

| Record name | METHYL 2-IODO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112239-00-6 | |

| Record name | METHYL 2-IODO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Theoretical Properties of Methyl 2-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodo-5-nitrobenzoate is a substituted aromatic compound with the chemical formula C₈H₆INO₄.[1] Its structure, featuring an ester, an iodo group, and a nitro group on a benzene ring, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the reactivity of the carbon-iodine bond provide multiple avenues for functional group transformation, rendering it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.[2] This technical guide provides a summary of its theoretical properties, drawing from available data for the compound and its structural analogs.

Physicochemical and Computational Properties

The following tables summarize the key physicochemical and predicted computational properties of this compound. Due to the limited availability of experimental data for this specific compound, some values are based on computational predictions and data from closely related compounds to provide a comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112239-00-6 | [1][3][4] |

| Molecular Formula | C₈H₆INO₄ | [1][4] |

| Molecular Weight | 307.04 g/mol | [1][4] |

| SMILES | O=C(OC)C1=CC(--INVALID-LINK--=O)=CC=C1I | [1][5] |

| InChI Key | INEMMZILZDRYJK-UHFFFAOYSA-N | [5] |

| Purity | >98% (as offered by suppliers) | [4] |

Table 2: Computationally Predicted Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Methyl 2-iodo-5-methyl-3-nitrobenzoate (CAS 854645-22-0) |

| Topological Polar Surface Area (TPSA) | ~69.44 Ų | 69.44 Ų[6] |

| logP (Octanol-Water Partition Coefficient) | ~2.3 | 2.29[6] |

| Hydrogen Bond Acceptors | 4 | 4[6] |

| Hydrogen Bond Donors | 0 | 0[6] |

| Rotatable Bonds | 2 | 2[6] |

Note: The predicted values for this compound are estimated based on the structurally similar Methyl 2-iodo-5-methyl-3-nitrobenzoate.

Spectroscopic Properties (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns determined by their coupling. - The methyl ester protons will appear as a singlet in the upfield region (δ 3.8-4.0 ppm). |

| ¹³C NMR | - The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). - Aromatic carbons will have distinct chemical shifts influenced by the iodo and nitro substituents. The carbon attached to the nitro group will be significantly deshielded. - The methyl carbon of the ester will appear in the upfield region (δ ~52 ppm). |

| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration for the ester group (~1720-1740 cm⁻¹). - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. - C-O stretching for the ester group (~1250-1300 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight (307.04 m/z). - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the nitro group (-NO₂). |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-amino-5-nitrobenzoic acid, based on established methodologies for analogous compounds.

Step 1: Diazotization and Iodination of 2-amino-5-nitrobenzoic acid

-

Preparation: Suspend 2-amino-5-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for 20-30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI) in water. The mixture may be gently warmed to facilitate the decomposition of the diazonium salt and the substitution with iodine.

-

Work-up: After the reaction is complete (indicated by the cessation of nitrogen gas evolution), cool the mixture. If a precipitate forms, collect it by vacuum filtration. The crude 2-iodo-5-nitrobenzoic acid can be purified by recrystallization.

Step 2: Fischer Esterification of 2-iodo-5-nitrobenzoic acid

-

Reaction Setup: Dissolve the purified 2-iodo-5-nitrobenzoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.

Logical Relationships and Workflows

Synthetic and Application Workflow

The following diagram illustrates the general workflow from starting materials to the synthesis of this compound and its subsequent use as a synthetic intermediate.

Caption: Synthetic pathway and potential applications of this compound.

Relationship of Substituents to Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups.

Caption: Reactivity pathways based on the functional groups of the molecule.

Conclusion

This compound is a strategically important synthetic intermediate. While comprehensive experimental data on its theoretical properties are not widely published, its structural features suggest a predictable chemical behavior. The presence of the iodo and nitro groups at positions suitable for various organic reactions makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Further computational and experimental studies would be beneficial to fully characterize its properties and expand its applications.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound CAS:112239-00-6_bestiPharma, Inc._Chemical Cloud Database [chemcd.com]

- 3. This compound | 112239-00-6 [chemicalbook.com]

- 4. SmallMolecules.com | this compound| ChemScene (10g) from chemscene | SmallMolecules.com [smallmolecules.com]

- 5. 112239-00-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-iodo-5-nitrobenzoate

Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles of analytical chemistry and data from structurally analogous compounds, due to the absence of publicly available experimental spectra for Methyl 2-iodo-5-nitrobenzoate.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Its structure, featuring an ester, a nitro group, and an iodine atom on a benzene ring, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided for researchers in the fields of chemistry and drug development.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and ester groups, and the anisotropic effect of the iodine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.7 - 8.9 | Doublet (d) | ~ 2.5 | 1H |

| H-4 | ~ 8.3 - 8.5 | Doublet of Doublets (dd) | ~ 8.5, 2.5 | 1H |

| H-3 | ~ 7.9 - 8.1 | Doublet (d) | ~ 8.5 | 1H |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. Aromatic carbons typically resonate in the 120-150 ppm range[1].

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 164 - 166 |

| C-5 | ~ 148 - 150 |

| C-1 | ~ 140 - 142 |

| C-3 | ~ 135 - 137 |

| C-6 | ~ 128 - 130 |

| C-4 | ~ 125 - 127 |

| C-2 | ~ 92 - 94 |

| -OCH₃ | ~ 53 - 55 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups. The strong electron-withdrawing nature of the nitro group and the ester functionality will be prominent.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |

| C-H Stretch (methyl) | 2950 - 2850 | Medium to weak |

| C=O Stretch (ester) | 1730 - 1715 | Strong |

| Asymmetric N=O Stretch (nitro) | 1550 - 1530 | Strong |

| Symmetric N=O Stretch (nitro) | 1350 - 1330 | Strong |

| C-O Stretch (ester) | 1250 - 1200 | Strong |

| C-I Stretch | 600 - 500 | Medium to weak |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of the methoxy group, the nitro group, and the iodine atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 321 | [M]⁺ (Molecular Ion) |

| 290 | [M - OCH₃]⁺ |

| 275 | [M - NO₂]⁺ |

| 194 | [M - I]⁺ |

| 164 | [M - I - NO]⁺ |

| 148 | [M - I - NO₂]⁺ |

Structural and Pathway Diagrams

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.[3]

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).

-

Injector: Set the injector temperature to around 250 °C with a split injection mode.

-

Oven Program: A typical temperature program would start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the fragmentation pattern in the mass spectrum.

-

Caption: Predicted electron ionization fragmentation pathway.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-iodo-5-nitrobenzoate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to aid researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Predicted ¹H NMR and ¹³C NMR Spectral Data

The predicted NMR spectral data for this compound is summarized in the tables below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and carbons in similar molecules. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 8.70 - 8.90 | Doublet (d) | 2.5 - 3.0 | 1H |

| H-4 | 8.35 - 8.55 | Doublet of Doublets (dd) | 8.5 - 9.0, 2.5 - 3.0 | 1H |

| H-3 | 7.95 - 8.15 | Doublet (d) | 8.5 - 9.0 | 1H |

| -OCH₃ | 3.90 - 4.10 | Singlet (s) | - | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 163.0 - 165.0 |

| C-5 | 148.0 - 150.0 |

| C-1 | 140.0 - 142.0 |

| C-3 | 135.0 - 137.0 |

| C-6 | 128.0 - 130.0 |

| C-4 | 125.0 - 127.0 |

| C-2 | 92.0 - 94.0 |

| -OCH₃ | 53.0 - 55.0 |

Experimental Protocols

The following is a general experimental protocol for acquiring the ¹H and ¹³C NMR spectra of an aromatic compound like this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the solid sample of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Finalizing the Sample: Cap the NMR tube securely and gently invert it several times to ensure a homogenous solution.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The NMR spectra should be recorded on a high-resolution nuclear magnetic resonance spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent. The sample is then shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.

-

The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-12 ppm for this type of molecule).

-

The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.

-

The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

The spectral width should be set to cover the expected range for all carbon signals (typically 0-170 ppm).

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is generally sufficient.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is then corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Analysis:

-

¹H NMR: The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are determined to elucidate the connectivity of the protons.

-

¹³C NMR: The chemical shifts of the carbon signals are identified and assigned to the respective carbon atoms in the molecule.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

Mass Spectrometry Fragmentation of Methyl 2-iodo-5-nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation behavior of Methyl 2-iodo-5-nitrobenzoate. The content herein is based on established principles of mass spectrometry and the known fragmentation patterns of structurally related aromatic compounds. This document is intended to serve as a valuable resource for the identification and characterization of this and similar molecules in various research and development settings.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Electron ionization of this compound (molecular weight: 307.03 g/mol ) is expected to produce a molecular ion peak, followed by a series of characteristic fragmentation pathways. The fragmentation is primarily dictated by the lability of the carbon-iodine bond, the nitro group, and the methyl ester functionality. The presence of substituents at the ortho and meta positions relative to each other may also influence fragmentation through potential "ortho effects," though the direct interaction between an iodo and a nitro group in this configuration is not extensively documented.

Key Fragmentation Pathways

The primary fragmentation events anticipated for this compound are:

-

Loss of an Iodine Radical (I•): The C-I bond is the weakest bond in the molecule and is expected to cleave readily, resulting in a highly stable fragment.

-

Loss of a Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters, leading to the formation of a stable benzoyl cation.

-

Loss of Nitric Oxide (NO•) and Nitrogen Dioxide (NO2•): Characteristic fragmentations of nitroaromatic compounds.

-

Sequential Fragmentations: Smaller fragments can be formed through the sequential loss of neutral molecules (e.g., CO) from the initial fragment ions.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their anticipated relative abundance in the electron ionization mass spectrum of this compound. The relative abundances are predicted based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance (%) |

| 307 | [M]+• | [C8H6INO4]+• | 40 |

| 276 | [M - •OCH3]+ | [C7H3INO3]+ | 80 |

| 180 | [M - I•]+ | [C8H6NO4]+ | 100 (Base Peak) |

| 150 | [M - I• - NO]+ | [C8H6NO3]+ | 30 |

| 134 | [M - I• - NO2]+ | [C8H6O2]+ | 60 |

| 104 | [C7H4O]+ | [C6H4CO]+ | 50 |

| 76 | [C6H4]+ | [C6H4]+ | 25 |

Experimental Protocols for GC-MS Analysis

The following is a general protocol for the analysis of a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Data Acquisition and Analysis

-

Acquire the data using the instrument's data acquisition software.

-

Process the acquired data to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

Visualized Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation pathway involving the initial loss of an iodine radical.

Caption: Alternative fragmentation initiated by the loss of a methoxy radical.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by distinct losses of its primary functional groups. The facile cleavage of the carbon-iodine bond is anticipated to yield the base peak in the spectrum. The information and protocols provided in this guide offer a solid foundation for the analytical characterization of this compound and will aid researchers in the structural elucidation of related novel molecules. Experimental verification is recommended to confirm these predicted fragmentation patterns.

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of Methyl 2-iodo-5-nitrobenzoate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: an aromatic nitro group, a methyl ester, and an iodo-substituted benzene ring. The expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2955 | Weak | Aliphatic C-H Stretch | Methyl Ester (CH₃) |

| 1760-1690 | Strong | C=O Carbonyl Stretch | Methyl Ester |

| 1600-1585 & 1500-1400 | Medium to Weak | C=C Ring Stretching | Aromatic Ring |

| 1550-1475 | Strong | Asymmetric N-O Stretch | Nitro Group |

| 1360-1290 | Strong | Symmetric N-O Stretch | Nitro Group |

| 1320-1210 | Strong | Asymmetric C-O Stretch | Methyl Ester |

| ~1200 | Strong | C-O Stretch | Ester Linkage |

| 1000-650 | Medium to Strong | C-H Out-of-plane Bending | Aromatic Ring |

| Below 600 | Medium to Strong | C-I Stretch | Iodo Group |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and the physical state of the sample.

Key Spectral Features and Interpretation

The presence of a nitro group is typically confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond.[1][2][3] For aromatic nitro compounds, these bands are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1][3]

The methyl ester functional group will be evident by a strong, sharp peak in the carbonyl region (1760-1690 cm⁻¹) due to the C=O stretching vibration.[4][5] Additionally, strong bands corresponding to the C-O stretching vibrations of the ester linkage are expected around 1320-1210 cm⁻¹ and near 1200 cm⁻¹.[4][6]

The aromatic nature of the molecule will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.[7] The substitution pattern on the benzene ring influences the pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[7]

The carbon-iodine (C-I) bond stretch is expected at lower frequencies, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol describes a standard method for obtaining the infrared spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality mid-infrared spectrum of this compound.

Apparatus:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR).

-

Spatula

-

Kimwipes

-

Isopropyl alcohol or acetone for cleaning

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and powered on. Allow the instrument to warm up according to the manufacturer's specifications to ensure stability.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with no sample on the ATR crystal. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

Cleaning: After the measurement is complete, raise the press arm and carefully clean the sample from the ATR crystal using a Kimwipe and an appropriate solvent like isopropyl alcohol or acetone.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the infrared spectrum of this compound.

Caption: Workflow for IR spectral analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide on the Electronic Effects of the Nitro Group in Methyl 2-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the nitro group in the aromatic system of methyl 2-iodo-5-nitrobenzoate. The interplay of inductive and resonance effects of the substituents significantly influences the electron density distribution within the benzene ring, thereby dictating its reactivity and physicochemical properties. This document delves into the quantitative assessment of these effects, outlines relevant experimental methodologies, and provides a theoretical framework for understanding the molecule's behavior.

Introduction to Electronic Effects

The electronic landscape of an aromatic ring is profoundly shaped by its substituents. These effects are broadly categorized into two types: inductive and resonance effects. The inductive effect is the transmission of charge through a chain of atoms by electrostatic induction, while the resonance effect involves the delocalization of π-electrons across the conjugated system. In this compound, the iodo, nitro, and methyl ester groups each contribute uniquely to the overall electronic character of the molecule.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) of a reaction for a substituted reactant to the equilibrium constant (K₀) of the unsubstituted reactant through the reaction constant (ρ) and the substituent constant (σ).

The key substituents in this compound are the iodo group at the ortho position, the nitro group at the meta position relative to the iodo group and para to the ester, and the methyl ester group itself. For the purpose of this analysis, we will consider the electronic effects of the iodo and nitro groups on the reactivity of the benzene ring.

| Substituent | Hammett Constant (σ) | Inductive Effect (F) | Resonance Effect (R) |

| Iodo (I) | |||

| σ_meta = +0.35 | +0.40 | -0.19 | |

| σ_para = +0.28 | |||

| Nitro (NO₂) | |||

| σ_meta = +0.71 | +0.67 | +0.16 | |

| σ_para = +0.78 |

Table 1: Quantitative Electronic Parameters of Iodo and Nitro Substituents. This table summarizes the Hammett constants (σ) and the Swain-Lupton parameters for inductive (F) and resonance (R) effects for the iodo and nitro groups. Positive values indicate electron-withdrawing effects.

Qualitative Analysis of Electronic Effects

The electronic behavior of this compound is a result of the combined influence of its substituents.

-

Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group due to both a powerful inductive effect (-I) and a significant resonance effect (-M). The nitrogen atom, being highly electronegative and bonded to two oxygen atoms, strongly pulls electron density from the ring through the sigma bond. Furthermore, the π-system of the nitro group can delocalize the π-electrons of the benzene ring, further depleting the ring of electron density, particularly at the ortho and para positions relative to itself.

-

Iodo Group (I): The iodo group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of iodine. However, it is also capable of donating electron density to the aromatic ring through a resonance effect (+M) via its lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall.

-

Methyl Ester Group (COOCH₃): The methyl ester group is an electron-withdrawing group, primarily through a resonance effect (-M) and to a lesser extent, an inductive effect (-I). The carbonyl group can withdraw π-electron density from the ring.

The following diagram illustrates the interplay of these electronic effects:

Figure 1: Interplay of Electronic Effects. This diagram illustrates the dominant inductive and resonance effects exerted by the nitro, iodo, and methyl ester substituents on the aromatic ring of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 8.6 - 8.8 | d | 1H |

| H-4 | 8.3 - 8.5 | dd | 1H |

| H-3 | 7.9 - 8.1 | d | 1H |

| OCH₃ | ~3.9 | s | 3H |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-5 (C-NO₂) | ~148 |

| C-1 (C-COOCH₃) | ~135 |

| C-3 | ~132 |

| C-4 | ~128 |

| C-6 | ~125 |

| C-2 (C-I) | ~92 |

| OCH₃ | ~53 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts. These tables provide the predicted chemical shifts for the protons and carbons of this compound. The downfield shifts of the aromatic protons and carbons are indicative of the strong electron-withdrawing nature of the substituents.

Experimental Protocols

The synthesis and analysis of this compound involve standard organic chemistry techniques.

Synthesis of this compound

A plausible synthetic route to this compound starts from 2-amino-5-nitrobenzoic acid.

Materials:

-

2-amino-5-nitrobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Methanol (CH₃OH)

-

Hydrochloric acid (HCl)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 2-amino-5-nitrobenzoic acid in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination (Sandmeyer-type reaction): In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of 2-iodo-5-nitrobenzoic acid will form. Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Work-up: Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate. Filter the crude 2-iodo-5-nitrobenzoic acid and wash it with cold water.

-

Esterification: Suspend the crude 2-iodo-5-nitrobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours.

-

Isolation and Purification: After cooling, pour the reaction mixture into water and extract the product with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

The following workflow diagram outlines the synthetic process:

Figure 2: Synthetic Workflow. This diagram illustrates the key steps in a plausible synthesis of this compound from 2-amino-5-nitrobenzoic acid.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak (δ 77.16 ppm).

Computational Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound. By calculating the molecular orbitals and the electrostatic potential map, we can visualize the electron distribution and predict sites of electrophilic and nucleophilic attack.

A DFT calculation would likely show a significant polarization of the molecule, with high electron density on the oxygen atoms of the nitro and ester groups, and a corresponding electron deficiency on the aromatic ring, particularly at the carbons ortho and para to the nitro group. The electrostatic potential map would visually confirm the electron-withdrawing nature of the substituents.

The logical relationship for this computational analysis is as follows:

Figure 3: Computational Workflow. This diagram outlines the logical flow for a computational analysis of the electronic properties of this compound using Density Functional Theory.

Conclusion

The electronic character of this compound is dominated by the strong electron-withdrawing effects of the nitro and methyl ester groups, which are only slightly counteracted by the weak resonance donation from the iodo substituent. This results in a highly electron-deficient aromatic ring, which has significant implications for its reactivity, particularly its reduced susceptibility to electrophilic aromatic substitution and increased susceptibility to nucleophilic aromatic substitution. The quantitative data from Hammett constants, coupled with the qualitative understanding of inductive and resonance effects, provides a robust framework for predicting and interpreting the chemical behavior of this molecule in various applications, including drug design and materials science.

An In-depth Technical Guide on the Discovery and Historical Synthesis of Methyl 2-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic importance of halogenated and nitrated aromatic compounds in organic synthesis cannot be overstated. These functionalities are instrumental in a wide array of coupling reactions and nucleophilic substitutions, making them foundational building blocks for drug discovery and material science. Methyl 2-iodo-5-nitrobenzoate, with its unique arrangement of functional groups, presents a versatile platform for molecular elaboration. The electron-withdrawing nature of the nitro group and the ester, coupled with the reactivity of the carbon-iodine bond, allows for selective and sequential chemical modifications.

This guide will focus on the most plausible and historically relevant synthetic route to this compound, which involves a two-step process: the nitration of 2-iodobenzoic acid followed by the esterification of the resulting 2-iodo-5-nitrobenzoic acid.

Historical Synthesis Pathway

The synthesis of this compound is most logically achieved through a sequential process involving two key transformations:

-

Nitration of 2-Iodobenzoic Acid: The introduction of a nitro group onto the aromatic ring of 2-iodobenzoic acid.

-

Esterification of 2-iodo-5-nitrobenzoic Acid: The conversion of the carboxylic acid functionality to its corresponding methyl ester.

This pathway is favored due to the directing effects of the substituents on the benzene ring. The carboxyl and iodo groups are ortho, para-directing, however, the strong activating nature of the nitro group introduction is typically performed under harsh conditions. A plausible alternative, the iodination of a pre-nitrated benzoic acid derivative, is also considered.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps, derived from established procedures for analogous transformations.

Synthesis of 2-iodo-5-nitrobenzoic Acid (Nitration of 2-Iodobenzoic Acid)

This procedure is adapted from the known methods of nitrating aromatic carboxylic acids.

Materials:

-

2-Iodobenzoic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 2-iodobenzoic acid to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 2-iodobenzoic acid in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, and then allow it to warm to room temperature and stir for another 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The precipitated solid, 2-iodo-5-nitrobenzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Synthesis of this compound (Fischer Esterification)

This protocol follows the principles of the Fischer-Speier esterification.

Materials:

-

2-iodo-5-nitrobenzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-iodo-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported in readily available literature, the following table summarizes typical data for the starting materials and analogous compounds. This information is crucial for characterization and for predicting the properties of the target molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 162-164 | - |

| 2-iodo-5-nitrobenzoic Acid | C₇H₄INO₄ | 293.02 | 197-198 | - |

| Methyl 2-iodobenzoate | C₈H₇IO₂ | 262.04 | 29-31 | 145-147 (at 20 mmHg) |

| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78 | 279 |

| This compound | C₈H₆INO₄ | 307.04 | Not reported | Not reported |

Conclusion

The synthesis of this compound, a compound of significant interest for synthetic chemists, can be reliably achieved through a well-established two-step synthetic sequence: nitration of 2-iodobenzoic acid followed by Fischer esterification. While the historical record of its first synthesis is not clearly documented, the logical application of fundamental organic reactions provides a clear and efficient pathway to this valuable intermediate. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and professionals in the field of drug development and materials science to produce and utilize this versatile chemical building block. Further research to fully characterize the physical and spectroscopic properties of this compound is warranted to expand its application in novel synthetic endeavors.

An In-depth Technical Guide to Methyl 2-iodo-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 2-iodo-5-nitrobenzoate, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a building block in the creation of targeted therapeutics, including Poly (ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Information

Chemical Name: this compound

CAS Number: 112239-00-6

Molecular Structure:

Physicochemical and Computational Data

The properties of this compound are summarized in the table below, providing essential data for its handling, application in synthesis, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₆INO₄ | - |

| Molecular Weight | 307.04 g/mol | [1] |

| Appearance | Pale yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents | - |

| SMILES | COC(=O)C1=C(I)C=C(C=C1)--INVALID-LINK--[O-] | - |

| InChI | InChI=1S/C8H6INO4/c1-14-8(12)5-2-3-6(10(13)14)4-7(5)9/h2-4H,1H3 | - |

| LogP | 2.3 | [1] |

| Topological Polar Surface Area (TPSA) | 72.1 Ų | [1] |

| Number of Hydrogen Bond Acceptors | 4 | - |

| Number of Hydrogen Bond Donors | 0 | - |

| Number of Rotatable Bonds | 2 | - |

Detailed Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-nitrobenzoic acid. The first step involves a Sandmeyer reaction to introduce the iodine atom, followed by a Fischer esterification to form the methyl ester.

Step 1: Synthesis of 2-iodo-5-nitrobenzoic acid via Sandmeyer Reaction

This procedure is adapted from established protocols for the iodination of aminobenzoic acids.

Materials:

-

2-amino-5-nitrobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C to ensure the formation of the diazonium salt. Stir for an additional 30 minutes at this temperature.

-

In a separate beaker, dissolve potassium iodide in water. Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. If a dark color due to excess iodine is present, add a small amount of sodium thiosulfate solution until the color disappears.

-

The precipitated solid, 2-iodo-5-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Fischer Esterification

This procedure follows the principles of Fischer-Speier esterification.

Materials:

-

2-iodo-5-nitrobenzoic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the dried 2-iodo-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development: A Precursor to PARP Inhibitors

This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds. A notable application is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. While a direct synthesis of a marketed drug from the title compound is not prominently documented, the closely related analog, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of the PARP inhibitor Rucaparib.[2] This highlights the utility of this structural motif in constructing the core of PARP inhibitors.

The PARP Signaling Pathway and Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which upon DNA replication, result in the formation of DSBs. The inability to repair these DSBs through the defective HR pathway leads to cell death, a concept known as synthetic lethality.[3]

The following diagram illustrates the general workflow for the synthesis of a PARP inhibitor and the point at which an intermediate like this compound would be utilized.

Caption: Synthetic workflow from an intermediate to a PARP inhibitor and its mechanism of action.

The following diagram illustrates the logical relationship in the mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion

This compound is a versatile and valuable chemical intermediate for the pharmaceutical industry. Its synthesis from readily available starting materials is achievable through well-established chemical transformations. The structural features of this compound make it an ideal building block for the synthesis of complex, biologically active molecules, most notably demonstrated by the role of its analogs in the development of PARP inhibitors for cancer therapy. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Methyl 2-iodo-5-nitrobenzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Methyl 2-iodo-5-nitrobenzoate. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages information on structurally similar molecules to provide valuable insights. Furthermore, it details robust experimental protocols for determining the solubility and stability of this compound, enabling researchers to generate precise data for their specific applications.

Core Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₈H₆INO₄ | N/A |

| Molecular Weight | 307.04 g/mol | N/A |

| CAS Number | 112239-00-6 | N/A |

Stability Profile

While specific stability data for this compound is not extensively published, general information for related nitroaromatic compounds indicates that it is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.[1] The nitro group and the iodine substituent on the aromatic ring are key determinants of its reactivity and stability.

Thermal Stability:

Nitroaromatic compounds are known to be energetic materials, and their thermal stability is a critical safety parameter.[2] The decomposition of these compounds is typically exothermic and can be violent at elevated temperatures.[3] The presence of both a nitro group and a halogen can influence the decomposition pathway.[4] For instance, in a study of nitrobenzyl halogenides, bromide derivatives were found to be less stable than their chloride counterparts, and ortho isomers were less stable than meta and para isomers.[4]

Comparative Thermal Stability of Related Nitroaromatic Compounds

| Compound | Decomposition Onset (°C) |

| 2,4,6-Trinitrotoluene (TNT) | ~245-255 |

| 2,4-Dinitrotoluene (DNT) | ~250-280 |

| 1,3,5-Trinitrobenzene (TNB) | ~310 |

Note: This data is for comparative purposes to illustrate the general thermal behavior of nitroaromatic compounds.[2]

Chemical Stability (Hydrolysis):

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-iodo-5-nitrobenzoic acid and methanol. The rate of hydrolysis is influenced by pH and temperature. Studies on the hydrolysis of related compounds, such as methyl ortho-nitrobenzoate, have been conducted to understand the kinetics of this degradation pathway.[5] The hydrolysis can be either acid-catalyzed or base-catalyzed (saponification).[6]

Solubility Characteristics

Qualitative Solubility of a Structurally Similar Compound (Methyl 3-nitrobenzoate)

| Solvent | Solubility |

| Water | Insoluble |

| Hot Ethanol | Soluble |

Note: This data is for a related compound and should be used as a general indicator.[7]

To obtain precise solubility data, experimental determination is necessary.

Experimental Protocols

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol outlines a general method for determining the thermal decomposition profile of this compound.

Caption: Workflow for Determining Thermal Stability using DSC.

Determination of Solubility by the Isothermal Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Determination of Hydrolytic Stability

This protocol provides a general approach to assessing the rate of hydrolysis of this compound.

Caption: Workflow for Determining Hydrolytic Stability.

References

Methodological & Application

synthesis of Methyl 2-iodo-5-nitrobenzoate from 2-iodo-5-nitrobenzoic acid

Introduction

Methyl 2-iodo-5-nitrobenzoate is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the iodo, nitro, and ester functional groups provides multiple reaction sites for further chemical transformations. This application note describes a detailed protocol for the synthesis of this compound from 2-iodo-5-nitrobenzoic acid via a Fischer-Speier esterification. This acid-catalyzed esterification is a robust and widely used method for the conversion of carboxylic acids to their corresponding esters.

The reaction proceeds by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of methanol. The subsequent elimination of water, driven by the use of excess methanol and an acid catalyst, yields the desired ester. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a straightforward and efficient method for the preparation of this key building block.

Reaction Scheme

Caption: General reaction scheme for the Fischer-Speier esterification of 2-iodo-5-nitrobenzoic acid with methanol.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance |

| 2-Iodo-5-nitrobenzoic acid | C₇H₄INO₄ | 293.02 | 19230-50-3 | Light yellow to white crystalline solid |

| This compound | C₈H₆INO₄ | 307.04 | 112239-00-6 | Yellowish solid |

| Methanol | CH₄O | 32.04 | 67-56-1 | Colorless liquid |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Colorless, viscous liquid |

Table 1: Physical and chemical properties of reactants and product.

| Parameter | Value |

| Typical Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Expected Yield | 85-95% |

Table 2: Typical reaction parameters and expected yield.

Experimental Protocol

Materials:

-

2-iodo-5-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-5-nitrobenzoic acid (5.0 g, 17.06 mmol).

-

Add anhydrous methanol (50 mL) to the flask and stir until the acid is partially dissolved. Methanol acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, approx. 9.4 mmol) to the stirring mixture. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Water (2 x 30 mL)

-

Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst. Be cautious of gas evolution (CO₂).

-

Brine (30 mL)

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) if required.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care in a fume hood.

-

Methanol is flammable and toxic; handle it in a well-ventilated area.

-

The work-up procedure involving sodium bicarbonate will produce carbon dioxide gas; ensure adequate venting of the separatory funnel.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.

These application notes provide a detailed protocol for the Suzuki coupling reaction of Methyl 2-iodo-5-nitrobenzoate. This substrate is an attractive building block in organic synthesis, featuring an electron-withdrawing nitro group and a methyl ester, which can be further manipulated. The presence of these functional groups requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. The following protocol is a representative procedure based on established methods for similar aryl iodides.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recommended Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which is an electron-deficient aryl iodide, several palladium catalyst systems can be effective. Below is a summary of typical reaction conditions that can serve as a starting point for optimization.

| Parameter | Recommended Conditions | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid | Arylboronic acid or Arylboronic acid pinacol ester | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] | 2-5 mol% |

| Ligand (if using Pd(OAc)₂) | Triphenylphosphine (PPh₃) or other phosphine ligands (e.g., SPhos, XPhos) | 4-10 mol% |

| Base | Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents |

| Solvent System | Dioxane/Water (4:1), Toluene/Water (4:1), or DMF | Anhydrous and degassed solvents are recommended. |

| Reaction Temperature | 80 - 110 °C | The optimal temperature may vary depending on the specific substrates and catalyst system. |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the vessel.

-

Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane and degassed water (in a 4:1 ratio) to the reaction vessel via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Heck Reaction of Methyl 2-iodo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Heck reaction using Methyl 2-iodo-5-nitrobenzoate as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research.[1][2] this compound is a suitable substrate for this reaction due to the high reactivity of the carbon-iodine bond, which is further activated by the electron-withdrawing nitro group.

Overview of the Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst.[2]

Key Reaction Parameters

Several factors influence the outcome of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For an electron-deficient substrate like this compound, these parameters are critical for achieving high yields and selectivity.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

-

Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient aryl halides, triphenylphosphine (PPh₃) is a standard choice. In some cases, the reaction can proceed without a ligand, particularly with highly reactive aryl iodides.

-

Base: A base is required to neutralize the hydrogen halide formed during the catalytic cycle. Both organic bases, such as triethylamine (NEt₃), and inorganic bases, like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), are effective.[1][3]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the reactants and catalyst.[3][4]

-

Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]

Data Summary of Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of this compound with representative alkenes, based on established protocols for structurally similar electron-deficient aryl iodides.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | High | [3] (adapted) |

| This compound | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2.0) | DMF | 100 | 8-16 | High | General Protocol |

| This compound | n-Butyl Acrylate | Pd(OAc)₂ (5) | - | K₂CO₃ (2.0) | NMP | 120 | 6-12 | High | [4] (adapted) |

| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | >90 | [3] |

Experimental Protocols

Protocol 1: Heck Reaction of this compound with Methyl Acrylate

This protocol describes a representative ligand-free Heck reaction using methyl acrylate as the coupling partner.

Materials and Equipment:

-

This compound

-

Methyl Acrylate

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Sodium Carbonate (Na₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas line (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography system

Reagent Preparation and Stoichiometry (0.5 mmol scale):

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) | Volume (µL) |

| This compound | Aryl Halide | 321.04 | 1.0 | 160.5 | 0.5 | - |

| Methyl Acrylate | Alkene | 86.09 | 1.5 | 64.6 | 0.75 | 72 |

| Palladium(II) Acetate | Catalyst | 224.50 | 0.05 (5 mol%) | 5.6 | 0.025 | - |

| Sodium Carbonate | Base | 105.99 | 2.0 | 106.0 | 1.0 | - |

| DMF | Solvent | 73.09 | - | - | - | 2.5 mL |

Step-by-Step Procedure:

-